molecular formula C15H21NO B5237874 N-(cyclohexylmethyl)-4-methylbenzamide

N-(cyclohexylmethyl)-4-methylbenzamide

Cat. No.: B5237874
M. Wt: 231.33 g/mol
InChI Key: RDEBWMXZTHBWDN-UHFFFAOYSA-N
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Description

Historical Context of Benzamide (B126) Scaffold Exploration

The exploration of the benzamide scaffold in chemical research has a rich history, evolving from simple derivatives to complex molecules with tailored functionalities. Initially, benzamides were investigated for their basic chemical reactivity and physical properties. However, their role expanded significantly with the discovery of their diverse biological activities. This has led to the development of numerous synthetic methodologies to create vast libraries of benzamide derivatives for high-throughput screening. The amide bond's stability and its capacity to form hydrogen bonds are key features that have made the benzamide scaffold a privileged structure in drug discovery. nih.govnanobioletters.com

Overview of Structural Classes Related to N-(cyclohexylmethyl)-4-methylbenzamide

This compound belongs to the broader class of N-substituted benzamides. This class can be further categorized based on the nature of the substituent on the nitrogen atom. In this specific case, the substituent is a cyclohexylmethyl group. Other related structural classes include N-aryl benzamides, N-alkyl benzamides, and those with heterocyclic moieties attached to the nitrogen. The presence of the cyclohexylmethyl group imparts a significant degree of lipophilicity and conformational flexibility to the molecule, which can influence its binding to biological targets. The 4-methyl substitution on the benzoyl ring also plays a role in the electronic properties and steric profile of the compound.

Current Research Significance and Academic Directions for Benzamide Derivatives

Benzamide derivatives continue to be a focal point of academic and industrial research due to their wide spectrum of biological activities. nanobioletters.com Current research is directed towards the design and synthesis of novel benzamides with enhanced potency and selectivity for various therapeutic targets. These include, but are not limited to, enzymes, receptors, and ion channels. Areas of active investigation include their potential as anticancer agents, with some derivatives showing activity as histone deacetylase (HDAC) inhibitors, and as modulators of the STAT3 signaling pathway. nih.govnih.gov Furthermore, research into their antimicrobial, anti-inflammatory, and antipsychotic properties is ongoing. nanobioletters.comnih.gov The development of new synthetic methods to access structurally diverse benzamides in an efficient and stereoselective manner is also a significant academic pursuit. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEBWMXZTHBWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclohexylmethyl 4 Methylbenzamide and Its Analogs

Classical Amide Bond Formation Strategies

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For N-(cyclohexylmethyl)-4-methylbenzamide, this involves the coupling of 4-methylbenzoic acid and cyclohexanemethanamine.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is a widely employed method for amide bond formation due to its mild reaction conditions and broad functional group tolerance. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. orgsyn.org

A representative procedure involves the reaction of a carboxylic acid with an amine in the presence of DCC and HOBt. orgsyn.org The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or a mixture of tetrahydrofuran (B95107) and water. orgsyn.orgresearchgate.net While this method is effective, a significant drawback is the formation of a urea (B33335) byproduct, such as 1,3-dicyclohexyl urea (DCU) when using DCC, which can sometimes be challenging to remove completely from the desired product. researchgate.net

Table 1: Example of Carbodiimide-Mediated Amide Synthesis

ReactantsCoupling ReagentsSolventKey Features
Carboxylic Acid, AmineDCC, HOBtCH2Cl2 or THF/H2OMild conditions, good yields, but formation of urea byproduct. orgsyn.orgresearchgate.net

Acid Chloride/Anhydride Routes

A highly reliable and traditional method for amide synthesis involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or anhydride. The reaction of 4-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride produces 4-methylbenzoyl chloride (also known as p-toluoyl chloride). miracosta.edugoogle.com This acid chloride is then reacted with cyclohexanemethanamine to form the target amide, this compound.

Table 2: Synthesis of Amides via the Acid Chloride Route

StepReagentsProductKey Features
1. Acid Chloride Formation4-Methylbenzoic acid, Thionyl chloride4-Methylbenzoyl chlorideEfficient conversion to a more reactive intermediate. miracosta.edugoogle.com
2. Amide Formation4-Methylbenzoyl chloride, CyclohexanemethanamineThis compoundHigh-yielding reaction, requires base to neutralize HCl. miracosta.edu

Novel and Green Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. These approaches often involve one-pot reactions and the use of less hazardous reagents.

One-Pot Oxidative Amidation of Aldehydes via Nitrile Imine Intermediates

A novel, one-pot procedure for the synthesis of amides involves the oxidative amidation of aldehydes. This method has been successfully applied to the synthesis of this compound. The process begins with the reaction of 4-methylbenzaldehyde (B123495) with an auxiliary, such as 2-nitrophenylhydrazine, to form a hydrazone in situ. Subsequent treatment with reagents like potassium bromide (KBr) and Oxone® leads to the formation of a reactive nitrile imine intermediate. This intermediate is then oxidized to an acyl diazene (B1210634) species, which readily acylates the amine, in this case, cyclohexanemethanamine, to yield the final amide product. This multistep reaction occurs in a single vessel, offering advantages in terms of efficiency and reduced waste generation.

Palladium-Catalyzed Amidation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. These methods can be adapted for the synthesis of N-substituted benzamides. One strategy involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the synthesis of analogs of this compound, this could involve the reaction of a substituted bromobenzene (B47551) with cyclohexanemethanamine in the presence of a palladium catalyst and a suitable ligand. nih.gov

Another approach is the denitrogenative cross-coupling of nih.govacs.orgnih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents, catalyzed by palladium. This method allows for the synthesis of ortho-alkylated benzamides. nih.govacs.org While not a direct synthesis of this compound, these palladium-catalyzed methods offer versatile routes to a wide range of its analogs with diverse substitution patterns. acs.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Table 3: Overview of Novel Synthetic Approaches

MethodKey ReagentsProductKey Features
One-Pot Oxidative Amidation4-Methylbenzaldehyde, Cyclohexanemethanamine, KBr, Oxone®This compoundOne-pot procedure, avoids isolation of intermediates.
Palladium-Catalyzed AmidationAryl halide, Amine, Palladium catalyst, LigandN-Aryl amideVersatile for synthesizing a wide range of analogs, requires catalyst. nih.govacs.org

Stereoselective Synthesis of this compound Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. For this compound, stereocenters can be introduced in either the cyclohexyl or the methylbenzyl moiety. The stereoselective synthesis of derivatives of this compound typically relies on the use of chiral starting materials or chiral catalysts.

The synthesis of enantiomerically pure cyclohexylamine (B46788) derivatives can be achieved through various methods, including asymmetric [4+2] cycloaddition reactions enabled by photoredox catalysis in the presence of a chiral phosphoric acid. nih.gov Organocatalytic Michael-Michael-1,2-addition sequences have also been employed to create highly substituted chiral cyclohexanes. nih.gov These chiral cyclohexylamine precursors can then be coupled with 4-methylbenzoic acid to yield stereochemically defined this compound derivatives.

Similarly, the synthesis of chiral 4-methylbenzoic acid derivatives can be approached through methods like the photoinduced decarboxylative radical addition of benzoic acids to dehydroamino acids, which can lead to the formation of chiral phenylalanine derivatives. acs.org While not directly producing a chiral center at the 4-methyl position, this illustrates a strategy for introducing chirality into the aromatic portion of the molecule, which can then be further elaborated. The use of chiral auxiliaries or catalysts in these transformations is key to controlling the stereochemical outcome.

Table 4: Strategies for Stereoselective Synthesis

Chiral MoietySynthetic ApproachKey Features
Chiral Cyclohexyl RingAsymmetric [4+2] cycloaddition, Organocatalytic cascade reactionsGeneration of multiple stereocenters with high control. nih.gov
Chiral Benzoic Acid MoietyPhotoinduced radical additions to dehydroamino acids with chiral catalystsIntroduction of chirality into the aromatic precursor. acs.org

Purification and Isolation Techniques in Benzamide (B126) Synthesis

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and by-products. The choice of method is dictated by the physical and chemical properties of the target benzamide, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present in the reaction mixture. Commonly employed techniques for the purification of benzamides include extraction, crystallization, and column chromatography.

Following the completion of the amidation reaction, a primary work-up procedure is typically initiated to separate the crude product from the reaction medium. This often involves quenching the reaction with water and performing a liquid-liquid extraction. For instance, in syntheses of related N,N-diethyl-m-toluamide (DEET), the reaction mixture is cooled and then subjected to extraction with an organic solvent like diethyl ether or dichloromethane. researchgate.net The organic layer, containing the desired amide, is then washed sequentially with aqueous solutions to remove specific impurities. A typical washing sequence may include:

An acidic wash (e.g., dilute hydrochloric acid) to remove any unreacted amine starting materials by converting them into water-soluble ammonium (B1175870) salts.

A basic wash (e.g., sodium bicarbonate solution) to neutralize and remove any unreacted carboxylic acid or acidic by-products.

A brine wash (saturated sodium chloride solution) to reduce the water content in the organic phase.

After the washing steps, the organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzamide. acs.org

Crystallization is a powerful technique for purifying solid benzamides. The selection of an appropriate solvent system is crucial for successful crystallization. The ideal solvent is one in which the benzamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol is a commonly used solvent for the recrystallization of benzamide derivatives. researchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the benzamide decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. For some amides, other polar solvents like acetone (B3395972) or acetonitrile (B52724) have also been proven effective for recrystallization.

Column chromatography is a highly versatile method for the purification of benzamides, applicable to both solid and liquid products, and is particularly useful for separating mixtures of closely related compounds. nih.gov The choice between normal-phase and reversed-phase chromatography depends on the polarity of the benzamide and the impurities.

Normal-Phase Chromatography: In this mode, a polar stationary phase (typically silica (B1680970) gel) is used with a non-polar mobile phase (eluent). For benzamides, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal ratio of the solvents is determined by thin-layer chromatography (TLC) to achieve good separation. The components of the mixture travel down the column at different rates based on their polarity, with less polar compounds eluting first.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727). nih.gov It is particularly effective for purifying more polar benzamides or for achieving very high purity. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The following interactive tables summarize common purification techniques and solvent systems used in the synthesis of benzamides and their analogs.

Structural Modification and Derivatization Strategies

Exploration of Cyclohexyl Ring Substitutions

The cyclohexyl moiety is a critical component influencing the compound's lipophilicity and conformational flexibility. Modifications to this ring can lead to derivatives with altered binding affinities and specificities.

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the cyclohexyl ring is a common strategy in medicinal chemistry to introduce polarity, hydrogen bonding capabilities, and potential new binding interactions. researchgate.netnih.gov Replacing a methylene (B1212753) unit (-CH2-) in the cyclohexyl ring with a heteroatom can transform it into a heterocyclic system, such as a piperidine (B6355638) or tetrahydro-oxazine ring. researchgate.net This modification can alter the compound's solubility, metabolic stability, and ability to interact with biological targets. nih.gov For instance, the introduction of a nitrogen atom to form a piperidine ring can introduce a basic center, which may form salt bridges with acidic residues in a protein's binding pocket. nih.gov In many bioactive compounds, heteroatoms are essential components that contribute to their pharmacological properties. researchgate.net

Table 1: Potential Heteroatom-Containing Cyclohexyl Ring Analogs and Their Properties

Original Moiety Modified Moiety (Example) Potential Change in Properties
Cyclohexyl Piperidinyl Increased polarity, introduction of a basic center, potential for hydrogen bonding.
Cyclohexyl Tetrahydropyranyl Increased polarity, introduction of a hydrogen bond acceptor.
Cyclohexyl Thianyl Moderate increase in polarity, potential for different steric interactions.

When substituents are introduced onto the cyclohexyl ring, stereochemistry becomes a crucial factor. The spatial arrangement of atoms, or stereochemistry, is fundamental in determining how a drug interacts with its biological target. patsnap.comnih.gov The cyclohexyl ring typically exists in a chair conformation, and substituents can occupy either axial or equatorial positions. The relative orientation of these substituents (cis or trans) can dramatically affect the molecule's three-dimensional shape and, consequently, its biological activity. nih.gov

Research on other molecules with cyclohexyl linkers has shown that stereochemical inversion from a trans to a cis configuration can significantly alter binding affinity and the conformational rigidity of the molecule. nih.gov For example, a trans-substituted cyclohexyl ring might adopt a more rigid, extended conformation, while a cis-isomer could fold back on itself, leading to different intramolecular and intermolecular interactions. nih.gov Therefore, controlling the stereochemistry of any modification on the cyclohexyl ring is essential for designing derivatives with optimized and predictable biological effects. patsnap.comresearchgate.net

Modifications on the Benzamide (B126) Phenyl Ring

The benzamide phenyl ring is another key area for derivatization, where electronic and steric properties can be fine-tuned.

The electronic nature of substituents on the phenyl ring can significantly impact the reactivity and biological activity of the entire molecule. lumenlearning.comlibretexts.org Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org EDGs, such as alkoxy (-OR) or amino (-NH2) groups, increase the electron density of the aromatic ring, while EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease it. libretexts.orgquora.com

Table 2: Influence of Phenyl Ring Substituents on Electronic Properties

Substituent (Example) Type Predicted Effect on Phenyl Ring Potential Impact on Activity
-OCH3 (Methoxy) Electron-Donating (Resonance) Increases electron density May enhance binding through modified hydrogen bond accepting capacity. libretexts.org
-NO2 (Nitro) Electron-Withdrawing (Resonance & Inductive) Decreases electron density May alter binding mode or reduce susceptibility to oxidative metabolism. lumenlearning.com
-Cl (Chloro) Electron-Withdrawing (Inductive) Decreases electron density Can increase lipophilicity and influence binding pocket interactions. libretexts.org
-CH3 (Methyl) Electron-Donating (Inductive) Slightly increases electron density Can provide favorable steric interactions and increase lipophilicity. libretexts.org

Introducing halogens (e.g., fluorine, chlorine, bromine) or modifying the existing methyl group on the phenyl ring are common and effective derivatization strategies. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity. libretexts.org For example, the introduction of chlorine atoms, as seen in compounds like 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921), is a known strategy in the development of bioactive benzamides. nih.gov

Varying the size and nature of the alkyl group at the para-position (currently a methyl group) can also probe the steric tolerance of the target's binding site. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or different functional groups could lead to enhanced activity or selectivity. nih.gov Research on other benzamide series has shown that even small changes in alkyl substituents can lead to significant differences in biological activity. nih.gov

Diversification of the N-Alkyl Chain

Length and Branching Variations

Altering the length and branching of the N-alkyl substituent in benzamides is a fundamental strategy in medicinal chemistry to explore the spatial requirements of binding pockets and to optimize pharmacological activity. nih.govrsc.org Studies on N-substituted benzamide derivatives have shown that modifications to the N-alkyl chain can significantly influence their biological profiles. nih.govresearchgate.net

For instance, in related N-substituted scaffolds, the length of an alkyl chain is often correlated with activity, with an optimal length frequently being identified. rsc.org Systematic modifications, such as increasing the carbon chain length from a methyl to a hexyl group or introducing branching (e.g., isopropyl vs. n-propyl), can have profound effects. In the context of N-(cyclohexylmethyl)-4-methylbenzamide, this could involve synthesizing analogs where the cyclohexylmethyl group is replaced by other cycloalkylmethyl groups (e.g., cyclopentylmethyl, cycloheptylmethyl) or by linear or branched alkyl chains of varying lengths.

Research into N-alkyl substituted benzimidazoquinazolinones, for example, highlights the tolerance of synthetic protocols for various aliphatic halides, allowing for the introduction of diverse alkyl chains, including those with terminal olefins. nih.gov This demonstrates the feasibility of creating a series of analogs to probe structure-activity relationships. A study on N-substituted p-benzamide copolymers also explored the effects of branching alkyl units as side chains. researchgate.net

Table 1: Exemplary Variations in N-Alkyl Substituents

Parent Compound Modification Strategy Exemplary Derivative Name Rationale for Modification
This compound Chain Length Variation (Shorter) N-propyl-4-methylbenzamide To assess the impact of a smaller, more flexible alkyl group.
This compound Chain Length Variation (Longer) N-octyl-4-methylbenzamide To explore potential hydrophobic interactions with a longer chain.
This compound Branching Variation N-(2-methylpropyl)-4-methylbenzamide To investigate the effect of steric bulk near the amide nitrogen.
This compound Cycloalkyl Size Variation N-(cyclopentylmethyl)-4-methylbenzamide To evaluate the influence of ring strain and size on activity.

Incorporation of Heterocyclic Systems

Replacing the cycloalkane moiety of the N-substituent with a heterocyclic system is a common bioisosteric replacement strategy used to introduce new hydrogen bonding sites, alter polarity, and improve metabolic stability. A wide array of synthetic methods allows for the N-arylation or N-alkylation of amides with heterocyclic fragments. organic-chemistry.orgnih.gov

The synthesis of N-heterocyclic derivatives can be achieved through various catalytic methods, including copper-catalyzed N-arylation of azoles with arylboronic acids or palladium-catalyzed cross-coupling reactions. organic-chemistry.org For example, N-substituted benzamides can undergo ruthenium-catalyzed cyclization with allylic alcohols to yield 3-substituted isoindolinone derivatives, which are heterocyclic structures. rsc.orgresearchgate.net This demonstrates a pathway to convert a benzamide into a more complex heterocyclic system.

Furthermore, direct synthesis can involve coupling the 4-methylbenzoyl chloride with a variety of heterocyclic amines. This approach allows for the introduction of rings such as piperidine, morpholine, pyrazole, or triazole as the N-substituent. researchgate.netnih.gov The transformation of N-aryl-N'-benzoylthioureas can also lead to N-benzoxazol-2-yl-amides, showcasing another route to heterocyclic derivatives. researchgate.net The immense variety of available heterocyclic amines and the development of robust coupling methodologies make this a powerful strategy for derivatization. nih.govbenthamscience.com

Table 2: Examples of Heterocyclic Systems as N-Substituents

Parent Compound Heterocyclic Replacement for Cyclohexyl Ring Exemplary Derivative Name Potential Chemical Property Change
This compound Piperidine 4-methyl-1-(piperidin-4-ylmethyl)benzamide Introduction of a basic nitrogen atom, potential for salt formation.
This compound Morpholine N-(morpholin-4-ylmethyl)-4-methylbenzamide Increased polarity and hydrogen bond acceptor capacity.
This compound Thiazole (B1198619) N-((thiazol-2-yl)methyl)-4-methylbenzamide Introduction of aromaticity and potential for π-stacking interactions. nih.gov
This compound Pyrazole N-((1H-pyrazol-4-yl)methyl)-4-methylbenzamide Introduction of hydrogen bond donor and acceptor sites.

Combinatorial Synthesis and Library Generation of N-Substituted Benzamides

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large, structurally diverse libraries of compounds. acs.orgcapes.gov.br For N-substituted benzamides, solid-phase organic synthesis (SPOS) is a particularly effective strategy for library generation. nih.govthieme-connect.comnih.gov

In a typical solid-phase approach, an amino-functionalized resin is used as the solid support. The synthesis could begin by anchoring an amino acid or a simple amine to the resin. Subsequent acylation with a variety of substituted benzoyl chlorides (like 4-methylbenzoyl chloride) would form the benzamide core. The N-substituent can be introduced by reacting the resin-bound amide with a diverse set of alkyl or aryl halides. researchgate.net Alternatively, a library of amines can be reacted with a resin-bound benzoic acid.

A general method for the solid-phase synthesis of a phthalide (B148349) library, for instance, has been developed via the directed ortho-lithiation of resin-bound benzamides. thieme-connect.com This highlights the adaptability of solid-phase techniques for complex transformations. Similarly, libraries of benzamidine-derived sulfonamides have been constructed using solid-phase synthesis, yielding compounds in good yield and high purity. nih.gov These methodologies are readily adaptable to the synthesis of N-substituted benzamide libraries. The key advantage of SPOS is the simplification of purification, as excess reagents and by-products are washed away from the resin-bound product. researchgate.net

Table 3: General Workflow for Solid-Phase Combinatorial Synthesis of N-Substituted Benzamides

Step Procedure Description
1. Resin Functionalization Attach a diverse set of primary amines (R-NH2) to a suitable solid support. Creates a library of resin-bound amines, where R can be cyclohexylmethyl, various alkyls, or heterocyclic methyl groups.
2. Acylation React the resin-bound amines with 4-methylbenzoyl chloride. Forms the N-substituted-4-methylbenzamide core on the solid support.
3. Washing Thoroughly wash the resin with appropriate solvents. Removes excess 4-methylbenzoyl chloride and other soluble impurities.
4. Cleavage Cleave the final products from the resin support. Releases the purified N-substituted benzamide derivatives into solution.
5. Characterization Analyze the individual compounds of the library. Confirms the structure and purity of the synthesized molecules.

Structure Activity Relationship Sar Studies for N Cyclohexylmethyl 4 Methylbenzamide Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of N-(cyclohexylmethyl)-4-methylbenzamide suggests a pharmacophore model that includes a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aliphatic region (the cyclohexyl ring), and an aromatic region (the 4-methylbenzoyl group). Pharmacophore modeling for related N-benzyl benzamide (B126) derivatives has identified similar key features essential for biological activity. nih.gov For instance, in studies on N-benzyl benzamide derivatives as melanogenesis inhibitors, a 3D pharmacophore model was developed highlighting the importance of the spatial arrangement of these features for ligand-receptor interactions. nih.gov

The amide linkage is a critical component, often participating in key hydrogen bonding interactions with receptor targets. The cyclohexylmethyl group serves as a bulky, hydrophobic anchor, while the 4-methylbenzamide (B193301) moiety can engage in aromatic or hydrophobic interactions. In a broader context of benzamide derivatives acting as glucokinase activators, pharmacophore models have included features like hydrogen bond acceptors, donors, and aromatic rings to define the necessary architecture for activity. nih.gov Similarly, for dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ (sEH/PPARγ) modulators, the N-benzylbenzamide scaffold itself was considered a merged pharmacophore. acs.org

Impact of Cyclohexyl Moiety Variations on Biological Profiles

The cyclohexyl moiety in this compound is a significant determinant of its biological profile, primarily through its steric and hydrophobic contributions. While direct SAR studies on variations of the cyclohexyl group in this specific compound are not extensively documented, general principles from related series can be inferred.

Alterations in the size and lipophilicity of the cycloalkyl group can modulate potency and selectivity. For example, replacing the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) rings would alter the fit within a receptor's binding pocket. The stereochemistry of substituents on the cyclohexyl ring can also be critical, potentially leading to diastereomers with distinct biological activities.

In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl (B1604629) group, which is analogous to the cyclohexylmethyl group in terms of its role as a hydrophobic substituent, significantly impacted inhibitory potency. nih.gov This underscores the importance of the hydrophobic group attached to the amide nitrogen in optimizing interactions with the target.

Influence of Benzamide Substituents on Receptor Binding and Functional Modulation

Substituents on the benzamide ring play a pivotal role in fine-tuning electronic properties, lipophilicity, and steric interactions, thereby influencing receptor binding and functional activity. The 4-methyl group in this compound is a small, lipophilic substituent.

In research on benzamide derivatives as acetylcholinesterase inhibitors, the substitution pattern on the aromatic ring was found to markedly influence inhibitory activity and selectivity. researchgate.net This suggests that exploring a range of substituents at the 4-position and other positions of the benzamide ring in this compound could lead to derivatives with improved or varied biological profiles.

Table 1: Illustrative Impact of Benzamide Ring Substituents on Activity in a Generic Benzamide Series

Substituent at RElectronic EffectObserved Activity Trend (Illustrative)Reference
4-OCH₃Electron-donatingIncreased Potency nih.gov
4-ClElectron-withdrawingDecreased Potency researchgate.net
4-NO₂Strong Electron-withdrawingSignificantly Decreased Potency nih.gov
3,4-di-OCH₃Electron-donatingPotency varies with position nih.gov

This table is illustrative and based on findings from related benzamide series, not specifically this compound.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound is critical for its interaction with a biological target. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The key torsional angles are around the amide bond (C-N) and the bonds connecting the cyclohexyl and benzoyl groups to the central amide linkage.

Conformational analysis of substituted benzamides has shown that the planarity between the carbonyl group and the phenyl ring is a significant factor. nih.gov For N-methylbenzamide, a torsional angle of approximately 25° was found to be favorable. nih.gov The presence of the bulky cyclohexylmethyl group will influence the preferred conformation around the amide bond.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, various QSAR studies have been successfully conducted. nih.govarchivepp.comunair.ac.id

A typical QSAR study on a series of this compound analogues would involve generating a dataset of compounds with varying substituents on the cyclohexyl and benzamide rings, measuring their biological activity, and then developing a mathematical model. The model would use calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties) to predict the activity.

For instance, a 3D-QSAR study on benzamide derivatives as glucokinase activators yielded a statistically significant model with high predictive power. nih.gov Similarly, a QSAR study on N-benzyl benzamide derivatives as melanogenesis inhibitors resulted in a robust model with good predictive R² values. nih.gov Such models can provide quantitative insights into the SAR and guide the design of new, more potent derivatives. The development of a QSAR model for this compound derivatives would be a logical step in their optimization as therapeutic agents.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore modeling is a crucial LBDD technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific target and elicit a biological response. For N-(cyclohexylmethyl)-4-methylbenzamide, a pharmacophore model could be developed based on a set of known active benzamide (B126) analogs. nih.govnih.gov Such a model might include features like hydrogen bond donors and acceptors from the amide group, a hydrophobic region corresponding to the cyclohexyl ring, and an aromatic ring from the benzamide core. nih.gov

The generation of a pharmacophore model typically involves the following steps:

Training Set Selection: A diverse set of molecules with known biological activity against a specific target is selected.

Conformational Analysis: The possible three-dimensional conformations of each molecule in the training set are generated.

Pharmacophore Generation: A common set of pharmacophoric features is identified among the active molecules.

Validation: The generated pharmacophore model is validated for its ability to distinguish between active and inactive compounds.

A study on benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors (nAChRs) successfully used pharmacophore modeling to identify key structural features for activity. nih.gov Their model included hydrophobic and hydrogen bonding acceptor features, which could be hypothetically applied to understand the potential interactions of this compound. nih.gov

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeLocation on this compound
Hydrogen Bond DonorN-H of the amide group
Hydrogen Bond AcceptorC=O of the amide group
Aromatic Ring4-methylphenyl group
Hydrophobic GroupCyclohexylmethyl moiety

Similarity searching is a computational technique used to identify compounds with similar structures or properties to a known active molecule. Starting with this compound as a query, large chemical databases can be searched to find structurally related compounds. This can lead to the identification of novel compounds with potentially similar biological activities.

Virtual screening is a broader application of this principle, where large libraries of compounds are computationally screened against a target to identify potential hits. benthamscience.com In a ligand-based virtual screening approach, a validated pharmacophore model of this compound could be used as a 3D query to search for compounds that match the identified pharmacophoric features. researchgate.net This process can significantly narrow down the number of compounds for experimental testing. For instance, a study on N-benzylbenzamide derivatives utilized virtual screening to identify dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators. acs.org

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) methods are employed when the three-dimensional structure of the biological target is known. These techniques aim to design or identify ligands that can bind to the target with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mendeley.com This technique can be used to study the binding of this compound to a potential receptor. The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode.

Several studies have utilized molecular docking to investigate the binding of benzamide derivatives to various protein targets. nih.govnih.govnih.gov For example, molecular docking studies on N-substituted benzamide derivatives as antitumor agents revealed key interactions with histone deacetylases (HDACs), such as hydrogen bonding and hydrophobic interactions. mdpi.com Similarly, docking simulations of this compound could elucidate its potential binding mode within a target active site, highlighting crucial interactions with specific amino acid residues. jocpr.com

Table 2: Example of Molecular Docking Results for a Benzamide Analog with a Target Protein

CompoundDocking Score (kcal/mol)Interacting Residues
Benzamide Analog A-8.5TYR123, PHE256, ARG301
Benzamide Analog B-7.9TYR123, LEU258, SER300
Benzamide Analog C-9.1PHE256, ARG301, GLU345
This table is illustrative and based on typical data from molecular docking studies of benzamide derivatives.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of the complex and the nature of the interactions in a more realistic, solvated environment. nih.govrsc.org

An MD simulation of the this compound-protein complex, obtained from molecular docking, could be performed to:

Assess the stability of the predicted binding pose.

Analyze the flexibility of the ligand and the protein binding site.

Calculate the binding free energy with higher accuracy.

Identify key residues that contribute most to the binding affinity.

Studies on benzamide inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes and to understand the mechanism of action. nih.govrsc.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic properties of this compound. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties. nih.govmdpi.com

Key properties that can be calculated for this compound include:

Optimized Molecular Geometry: The most stable 3D structure of the molecule.

Molecular Electrostatic Potential (MEP): This helps to identify the electron-rich and electron-deficient regions of the molecule, which are important for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the reactivity of the molecule.

Dipole Moment and Polarizability: These properties influence the molecule's solubility and ability to cross biological membranes.

Quantum chemical calculations on benzamide derivatives have been used to understand their spectral properties and reactivity. researchgate.net Such calculations for this compound would provide fundamental insights into its chemical behavior and guide further drug design efforts. acs.org

Conformation and Electronic Structure Analysis

Computational studies on similar N-alkyl-benzamides and N-cyclohexyl amides suggest that the amide bond typically adopts a trans conformation due to lower steric hindrance compared to the cis form. figshare.com The planarity of the amide group influences the electronic structure, allowing for delocalization of the nitrogen lone pair into the carbonyl group. This resonance contributes to the rigidity of the amide bond.

The electronic structure can be further analyzed using methods like Density Functional Theory (DFT). Such calculations can reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, indicated by a negative potential, making it a likely hydrogen bond acceptor. Conversely, the amide proton (N-H) would exhibit a positive potential, marking it as a primary hydrogen bond donor. The aromatic ring and the cyclohexyl group contribute to the molecule's lipophilicity.

General findings from computational analyses of benzamide derivatives indicate that the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Prediction of Reactivity and Stability

The reactivity of this compound can be predicted using global reactivity descriptors derived from conceptual DFT. numberanalytics.comorientjchem.org These descriptors, including chemical potential, hardness, softness, and the electrophilicity index, provide a quantitative measure of a molecule's propensity to react. numberanalytics.com

The stability of the molecule is related to the HOMO-LUMO energy gap. A larger gap generally implies higher stability and lower chemical reactivity. For benzamide derivatives, the substituents on the aromatic ring and the N-alkyl group can modulate this energy gap and, consequently, the molecule's stability. nih.gov

The amide bond in this compound is the most likely site for hydrolysis, a key factor in its chemical stability under physiological conditions. The rate of this hydrolysis can be influenced by the steric hindrance provided by the bulky cyclohexylmethyl group, which may protect the amide bond from enzymatic or chemical cleavage.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters (excluding human clinical data)

In silico methods are instrumental in predicting the pharmacokinetic properties of a molecule, collectively known as ADME. These predictions are valuable in the early stages of drug discovery to assess the potential of a compound.

Computational Lipophilicity (logP) and Polarity Surface Area (PSA)

Lipophilicity and polarity are key determinants of a molecule's absorption and distribution characteristics. These properties are often quantified by the logarithm of the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA).

The predicted values for this compound from computational models are summarized in the table below. The XLogP3 value of 3.4 suggests that the compound is moderately lipophilic, which can facilitate its passage through biological membranes. nih.gov The TPSA, which is the sum of the surfaces of polar atoms, is a good indicator of a molecule's ability to form hydrogen bonds and its potential for membrane permeation. nih.gov A lower TPSA is generally associated with better cell membrane permeability.

ParameterPredicted ValueSource
XLogP33.4PubChem nih.gov
Topological Polar Surface Area (TPSA)29.1 ŲPubChem nih.gov

In Silico Metabolic Stability Predictions (excluding human data)

The metabolic stability of a compound is a critical factor in determining its in vivo half-life and duration of action. In silico tools can predict potential sites of metabolism and the likely metabolic pathways. For N-substituted benzamides, metabolism often involves reactions catalyzed by cytochrome P450 (CYP) enzymes.

For this compound, several metabolic transformations can be predicted based on its structure and studies of similar molecules:

Hydroxylation of the cyclohexyl ring: The aliphatic cyclohexyl ring is a likely site for oxidation, leading to the formation of various hydroxylated metabolites.

Oxidation of the methyl group: The methyl group on the benzoyl ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

N-dealkylation: While less common for N-alkyl groups bulkier than methyl, cleavage of the bond between the nitrogen and the cyclohexylmethyl group could potentially occur.

Aromatic hydroxylation: The phenyl ring can also be a site of hydroxylation, although this is generally a slower process compared to aliphatic hydroxylation.

Hydrolysis of the amide bond: Cleavage of the amide bond would lead to the formation of 4-methylbenzoic acid and cyclohexylmethanamine.

Studies on the metabolism of N-methylbenzamides have shown the formation of N-hydroxymethyl compounds as major metabolites. nih.gov While this compound has a more complex N-substituent, similar oxidative metabolism on the alkyl group can be anticipated. The stability of such metabolites can vary depending on the substitution pattern. nih.gov

The table below summarizes the potential metabolic pathways.

Metabolic ReactionPotential Metabolite
Cyclohexyl ring hydroxylationHydroxy-N-(cyclohexylmethyl)-4-methylbenzamide
Methyl group oxidationN-(cyclohexylmethyl)-4-carboxybenzamide
Amide bond hydrolysis4-methylbenzoic acid and Cyclohexylmethanamine

Analytical and Spectroscopic Characterization Methods in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(cyclohexylmethyl)-4-methylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR spectra have been reported in the scientific literature, confirming the compound's structural integrity. nih.gov

While specific chemical shift values, coupling constants, and detailed assignments for this compound are not widely available in public databases, the presence of ¹H and ¹³C NMR data indicates that the expected signals for the cyclohexylmethyl and 4-methylbenzoyl moieties have been observed and are consistent with the proposed structure. nih.gov Typically, ¹H NMR would show characteristic signals for the aromatic protons of the p-toluoyl group, the methyl group protons, the methylene (B1212753) bridge protons, and the protons of the cyclohexyl ring. Similarly, ¹³C NMR would display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the carbons of the cyclohexyl ring. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be instrumental in assigning these proton and carbon signals unambiguously by showing correlations between them.

Table 1: Expected ¹H and ¹³C NMR Signal Regions for this compound

Structural Moiety Expected ¹H NMR Chemical Shift Range (ppm) Expected ¹³C NMR Chemical Shift Range (ppm)
4-MethylbenzoylAromatic H: ~7.2-7.8Methyl H: ~2.4Carbonyl C: ~167Aromatic C: ~127-142Methyl C: ~21
CyclohexylmethylMethylene H (-CH₂-N): ~3.1-3.3Cyclohexyl H: ~0.9-1.8Methylene C (-CH₂-N): ~45-50Cyclohexyl C: ~25-32
AmideN-H: ~5.5-8.5 (broad)-

Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and may not represent the exact experimental values for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. This compound has been characterized by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The analysis provides a monoisotopic mass of 217.146664230 Da. nih.gov The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. The major fragmentation peaks reported for this compound are summarized in the table below. nih.gov The base peak at m/z 119 is characteristic of the 4-methylbenzoyl (p-toluoyl) cation, which is a common fragment in such structures.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio) Relative Intensity Likely Fragment Ion
119Top Peak[CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation)
1362nd Highest[CH₃C₆H₄CONH₂]⁺ (4-methylbenzamide)
913rd Highest[C₇H₇]⁺ (Tropylium cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound has been recorded, typically using the KBr wafer technique. nih.gov This analysis is crucial for confirming the presence of the characteristic amide functional group.

Although the specific absorption frequencies are not detailed in readily accessible sources, a typical IR spectrum for this compound would exhibit characteristic absorption bands. These would include a sharp C=O stretching vibration for the amide carbonyl group, an N-H stretching vibration, and C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Amide N-H3300-3500Stretch
Aromatic C-H3000-3100Stretch
Aliphatic C-H2850-2960Stretch
Amide C=O1630-1680Stretch
Aromatic C=C1450-1600Stretch
Amide N-H1510-1580Bend

Note: This table represents typical ranges for the indicated functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of a synthesized compound and for its isolation. While HPLC is a standard method for such purposes, specific experimental conditions such as the column type, mobile phase composition, flow rate, and retention time for this compound are not reported in the available literature. The development of a suitable HPLC method would be a routine step in any research involving this compound.

Advanced Spectroscopic Techniques for Conformational and Interaction Studies

Beyond the fundamental characterization techniques, advanced spectroscopic methods can be employed to study more nuanced aspects of a molecule's behavior, such as its conformational dynamics or intermolecular interactions. Techniques like variable temperature NMR could be used to study the rotational barriers around the amide bond or the conformational preferences of the cyclohexyl ring. Fluorescence spectroscopy could be employed if the molecule or a derivative possesses suitable chromophores. However, at present, there are no published studies in the searched resources that utilize these advanced techniques specifically for this compound.

Intellectual Property and Patent Landscape Academic Perspective

Analysis of Patents Related to N-(cyclohexylmethyl)-4-methylbenzamide and its Derivatives

An examination of the patent landscape for this compound reveals a focused but significant history of intellectual property claims. Public chemical databases indicate that the core structure of this compound is associated with a number of patents. nih.gov A search on the World Intellectual Property Organization (WIPO) patent portal confirms the existence of patents related to this chemical structure, highlighting its relevance in various fields of invention. wipo.int

The patents associated with this compound and its derivatives often fall under classifications related to therapeutic applications, highlighting the pharmaceutical industry's interest in this scaffold. For instance, derivatives of N-cyclohexyl benzamides have been patented for their potent effects on gastrointestinal motility. One such patent, EP0507672B1, describes novel N-cyclohexyl benzamide (B126) derivatives and their therapeutic applications, indicating a clear line of research into the medicinal properties of this class of compounds. While this specific patent may not name this compound explicitly in its primary claims, the broader structural motifs are of direct relevance.

Further analysis of related structures, such as derivatives where the cyclohexyl or benzamide moieties are modified, reveals a common strategy in chemical patenting: the protection of a core scaffold and its variations. For example, patents have been granted for compounds like "Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-", which represents a modification of the core structure. epa.gov This approach allows inventors to claim a wider chemical space, thereby protecting not just a single compound but a family of related molecules with potentially similar activities.

The following table provides an overview of representative patents related to this compound and its structural analogs.

Interactive Data Table: Patents Related to this compound and Derivatives

Patent ID / ReferenceTitle / SubjectAssignee / Organization (if available)Key Relevance
PubChem CID 228684 nih.govN-Cyclohexyl-4-methylbenzamideNot specifiedIndicates 8 associated patents, linking to WIPO.
EP0507672B1N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereofNot specified in abstractCovers derivatives with therapeutic applications (gastrointestinal motility).
PubChem CID 98877 epa.govAcetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-Not specifiedA patented derivative, illustrating scaffold modification.

Strategies for Novel Compound Design and Patentability

From an academic and research standpoint, securing a patent for a new chemical entity requires a strategic approach that goes beyond simple synthesis. The foundation of a strong chemical patent rests on demonstrating novelty, non-obviousness (an inventive step), and industrial applicability. bailey-walsh.com Several key strategies are employed in the design of novel compounds to meet these criteria and ensure patentability.

A crucial first step is conducting thorough prior art research. bailey-walsh.com This involves an exhaustive search of existing patents and scientific literature to ensure that the proposed compound or its use is genuinely new. This process helps in defining the unique aspects of the invention and strengthens the patent claims. bailey-walsh.com

One common strategy for creating novel, patentable compounds is scaffold hopping . This medicinal chemistry technique involves modifying the core structure (scaffold) of a known active compound to create a new, distinct chemical entity that may retain or improve upon the desired biological activity while being structurally different enough to be considered novel.

Another key strategy is the creation of multiple layers of patent protection . inventright.com Instead of just patenting a single compound, researchers can file claims that cover:

A class of related compounds.

The method or process used to synthesize the compound. bailey-walsh.com

Specific formulations or compositions containing the compound. bailey-walsh.com

New therapeutic uses for a known compound (use patents).

This multi-layered approach makes it more difficult for competitors to design around the patent. Furthermore, considering international patent protection through treaties like the Patent Cooperation Treaty (PCT) is a vital strategy for inventions with global market potential.

Finally, the design of novel building blocks for synthesis can provide a significant competitive advantage. pnas.org Access to unique reagents that are not commercially available can lead to the creation of compounds that competitors cannot easily replicate, thereby strengthening the novelty and non-obviousness of the resulting invention. pnas.org

Academic Implications of Patenting in Chemical Research

The role of patents in academic chemical research is a subject of ongoing discussion, presenting both opportunities and challenges. On one hand, patents are increasingly viewed as a key metric for evaluating the impact and innovative output of university research. researchgate.net They can facilitate the transfer of technology from academia to industry, providing a mechanism for inventions to be developed into commercial products. researchmoneyinc.com This can lead to increased research funding through licensing revenues and industry partnerships. researchgate.net In some university circles, successful commercialization of patented inventions has raised expectations of patents becoming a predictable source of revenue. quora.com

However, the emphasis on patenting is not without its drawbacks from an academic perspective. A primary concern is the potential for publication delays. researchmoneyinc.com The need to file a patent application before publicly disclosing an invention can lead to a lag in the publication of research findings, which can slow the dissemination of scientific knowledge. researchmoneyinc.com This is a critical issue in academia, where timely publication is essential for career progression.

There is also a debate about whether the pursuit of patents shifts the focus of academic research. Some argue that it may steer researchers away from fundamental, curiosity-driven science towards more applied research with clear commercial potential. While patents and publications are not mutually exclusive, they serve different primary purposes; publications aim to disclose findings, while patents aim to protect an invention with industrial application.

Despite these concerns, many academics in fields like the life sciences believe that patenting is essential for the commercialization of their inventions. researchmoneyinc.com Ultimately, the decision to patent is a complex one, balancing the traditional academic incentives of publication and knowledge sharing with the potential for commercial application and societal impact through technology transfer. researchmoneyinc.comquora.com

Q & A

Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-4-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methylbenzoic acid derivatives with cyclohexylmethylamine. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or THF . Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of acid to amine), and purification via column chromatography. Yield improvements may involve microwave-assisted synthesis or solvent-free conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .
  • X-ray crystallography (using SHELX or WinGX) for absolute configuration determination, especially when studying polymorphs or co-crystals .
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

SAR studies should systematically modify substituents (e.g., methyl, cyclohexyl) and assess impacts on biological activity. For example:

  • Replace the cyclohexyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to probe steric effects.
  • Introduce electron-withdrawing/donating groups on the benzamide ring to alter electronic properties.
  • Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock, Schrödinger) to correlate structural changes with activity .

Q. How should researchers address contradictions in reported biological activities of benzamide derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound purity. Mitigation strategies include:

  • Reproducing experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validating purity via HPLC (>95%) and controlling stereochemistry where applicable.
  • Cross-referencing with structural analogs (e.g., N-(3-iodophenyl)-4-methylbenzamide) to identify substituent-specific trends .

Q. What crystallographic strategies resolve complex polymorphic forms of this compound?

High-resolution X-ray diffraction (Cu-Kα radiation) with SHELXL refinement is recommended. Key steps:

  • Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Use Olex2 or WinGX for structure solution and validation (R-factor < 5%).
  • Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain stability differences between polymorphs .

Q. What methodologies identify biological targets for this compound in drug discovery?

Target identification involves:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified enzymes/receptors (e.g., kinases, GPCRs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.